molecular formula C15H18FNO3 B262071 2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol

2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol

Cat. No. B262071
M. Wt: 279.31 g/mol
InChI Key: PIKQQCBJOUZYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol, commonly known as Fexofenadine, is a non-sedating antihistamine drug used to treat allergies. It is a second-generation antihistamine, which means it does not cause drowsiness and is considered safe for long-term use. In

Mechanism of Action

Fexofenadine works by blocking the action of histamine, a chemical released by the body in response to an allergic reaction. Histamine causes the symptoms of allergies by binding to histamine receptors in the body. Fexofenadine blocks these receptors, preventing the histamine from causing symptoms.
Biochemical and Physiological Effects:
Fexofenadine is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-3 hours. It is metabolized in the liver and excreted in the urine and feces. Fexofenadine has a half-life of approximately 14 hours, which allows for once-daily dosing. It does not cross the blood-brain barrier, which is why it does not cause drowsiness.

Advantages and Limitations for Lab Experiments

Fexofenadine has several advantages for lab experiments. It is a well-tolerated drug with a good safety profile, which makes it suitable for long-term studies. It is also relatively inexpensive and widely available. However, Fexofenadine has some limitations. It has a narrow therapeutic window, which means that the dose must be carefully monitored to avoid toxicity. It also has a low bioavailability, which means that only a small fraction of the drug reaches the target tissue.

Future Directions

There are several future directions for Fexofenadine research. One area of interest is its potential use in treating asthma, as it has been shown to have anti-inflammatory effects in the airways. Another area of interest is its potential use in combination with other drugs for the treatment of allergic conditions. Finally, there is interest in developing new formulations of Fexofenadine that improve its bioavailability and efficacy.

Synthesis Methods

Fexofenadine is synthesized from terfenadine, which was withdrawn from the market due to cardiac side effects. The synthesis involves the reduction of the carbonyl group of terfenadine to a hydroxyl group, followed by the addition of an ethylene glycol chain. The final product is a white crystalline powder with a melting point of 148-150°C.

Scientific Research Applications

Fexofenadine has been extensively studied for its efficacy in treating allergic rhinitis, chronic idiopathic urticaria, and other allergic conditions. It has been shown to be effective in reducing symptoms such as sneezing, runny nose, itchy and watery eyes, and skin rashes. Fexofenadine is also being studied for its potential use in treating other conditions, such as asthma and eczema.

properties

Product Name

2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

2-[2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]ethoxy]ethanol

InChI

InChI=1S/C15H18FNO3/c16-13-3-1-12(2-4-13)15-6-5-14(20-15)11-17-7-9-19-10-8-18/h1-6,17-18H,7-11H2

InChI Key

PIKQQCBJOUZYGQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNCCOCCO)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNCCOCCO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.